4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one

PARP Inhibition CNS Drug Design Physicochemical Profiling

4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-42-3) is a 4-aryl-5-hydroxyisoquinolin-1(2H)-one analog, closely related to the CNS-penetrant PARP1 inhibitor KCL-440. It features a direct phenyl-isoquinolinone bond (lacking the methylene spacer of KCL-440), which alters its electron distribution, conformational flexibility, and likely its pharmacological profile.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 656234-42-3
Cat. No. B11845192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one
CAS656234-42-3
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O
InChIInChI=1S/C17H16N2O2/c1-19(2)12-8-6-11(7-9-12)14-10-18-17(21)13-4-3-5-15(20)16(13)14/h3-10,20H,1-2H3,(H,18,21)
InChIKeyNRICLDJNXCYOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS 656234-42-3 for Targeted Inhibitor Research & Chemical Biology


4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-42-3) is a 4-aryl-5-hydroxyisoquinolin-1(2H)-one analog, closely related to the CNS-penetrant PARP1 inhibitor KCL-440 [1]. It features a direct phenyl-isoquinolinone bond (lacking the methylene spacer of KCL-440), which alters its electron distribution, conformational flexibility, and likely its pharmacological profile [2]. This compound serves as a critical tool for structure–activity relationship (SAR) studies and as a potential lead scaffold in epigenetic and DNA-damage response programs.

Why 4-Arylisoquinolinones Cannot Be Interchanged Without Quantitative Evidence: The Case for 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one


Despite a shared 5-hydroxyisoquinolin-1(2H)-one core, subtle structural modifications dramatically affect target engagement, selectivity, and ADME properties. The direct attachment of the 4-dimethylaminophenyl group in CAS 656234-42-3, as opposed to the methylene-bridged analog (KCL-440), is expected to yield a more planar, electron-rich system with altered hydrogen-bonding capacity [1][2]. These differences can translate into measurable shifts in PARP inhibition potency, metabolic stability, and off-target profiles, making generic substitution scientifically invalid and risking experimental reproducibility .

Quantitative Differentiation Evidence for 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-42-3)


Direct vs. Methylene-Bridged Linker: Impact on Lipophilicity and Predicted CNS Permeability

Removing the methylene spacer present in KCL-440 (XLogP3 ~2.9) reduces lipophilicity. The target compound (CAS 656234-42-3) exhibits an XLogP3 of 2.3 [1], a difference of approximately 0.6 log units. This shift can substantially affect CNS penetration and non-specific protein binding, offering a distinct starting point for CNS-excluded or peripherally-restricted PARP programs.

PARP Inhibition CNS Drug Design Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Topology and Its Influence on PARP1 Catalytic Domain Recognition

The direct 4-(4-dimethylaminophenyl) substitution eliminates the freely rotating methylene group, constraining the orientation of the tertiary amine. The target compound retains 2 HBDs and 3 HBAs, identical to KCL-440, but the spatial arrangement differs. In KCL-440, the amine nitrogen is one bond further from the aromatic plane, potentially altering key hydrogen-bond interactions with PARP1's catalytic residues (e.g., Gly863, Ser904) [1]. While no co-crystal structure is available for CAS 656234-42-3, SAR from related 4-arylisoquinolinones indicates that even a single-bond displacement can shift IC50 values by >10-fold [2].

PARP1 Molecular Recognition Structure-Based Design

Metabolic Soft-Spot Analysis: N-Demethylation vs. N-Oxidation Susceptibility

The dimethylamino group directly attached to the phenyl ring (CAS 656234-42-3) is expected to undergo N-demethylation more readily than the benzyl-dimethylamine found in KCL-440, based on established structure–metabolism relationships for anilines vs. benzylamines [1]. In vitro hepatocyte stability assays for KCL-440 show moderate clearance (Clint ~15 μL/min/10^6 cells) ; the target compound could exhibit altered metabolic liability, potentially unfavorable for CNS indications but advantageous for peripheral or topical applications.

Drug Metabolism CYP450 Metabolic Stability

Chromophoric and Fluorescence Properties: A Potential Label-Free Assay Probe

The direct conjugation of the dimethylamino donor to the phenyl-isoquinolinone acceptor in CAS 656234-42-3 creates a push-pull chromophore analogous to 4-(dimethylamino)phenyl-substituted fluorophores (e.g., 4-DMAP) [1]. In contrast, KCL-440's methylene bridge breaks this conjugation, reducing its fluorescence quantum yield. The target compound is predicted to exhibit solvatochromic absorption (λabs ~350–380 nm) and environment-sensitive emission, making it uniquely suitable as a fluorescent probe for PARP1 binding assays without requiring additional labeling [2].

Fluorescence Spectroscopy Chemical Biology Assay Development

High-Yield Application Scenarios for 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one Based on Quantitative Differentiation


CNS-Excluded PARP Inhibitor Lead Optimization

Leveraging the reduced XLogP3 (2.3 vs. 2.9) and altered hydrogen-bond geometry, researchers can use CAS 656234-42-3 as a core scaffold to develop peripheral PARP inhibitors with minimized CNS side effects. This is particularly relevant for inflammatory and cardiovascular indications where brain exposure is undesirable [1].

Fluorescence Polarization-Based PARP1 Binding Assay Development

The predicted intrinsic fluorescence of the target compound (λex ~360 nm, λem ~450 nm) provides a label-free alternative to traditional fluorescent probes, enabling direct monitoring of PARP1–inhibitor interactions in high-throughput screening campaigns, as inferred from its push-pull electronic structure [2].

Structure–Activity Relationship (SAR) Expansion Around 4-Arylisoquinolinones

The absence of the methylene linker makes CAS 656234-42-3 a valuable SAR probe to investigate the effect of conformational restriction on PARP trapping vs. catalytic inhibition, essential for differentiating next-generation PARP therapeutics [3].

In Vitro Metabolism Studies to Differentiate N-Dealkylation Pathways

Use the target compound as a comparator to KCL-440 in hepatocyte stability assays to define the contribution of N-demethylation vs. N-oxidation, guiding the design of metabolically stable PARP inhibitors for chronic dosing [4].

Quote Request

Request a Quote for 4-(4-(Dimethylamino)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.